molecular formula C14H11NO3S B14591692 9-Methylacridine-2-sulfonic acid CAS No. 61556-14-7

9-Methylacridine-2-sulfonic acid

Katalognummer: B14591692
CAS-Nummer: 61556-14-7
Molekulargewicht: 273.31 g/mol
InChI-Schlüssel: BCZBIQXELPPJLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methylacridine-2-sulfonic acid is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including chemistry, biology, and medicine. The sulfonic acid group attached to the acridine ring enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylacridine-2-sulfonic acid typically involves the sulfonation of 9-Methylacridine. One common method is the reaction of 9-Methylacridine with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process. The final product is typically obtained in high purity through a series of filtration, washing, and drying steps .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Methylacridine-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted acridines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 9-Methylacridine-2-sulfonic acid involves its interaction with biological molecules, particularly nucleic acids and proteins. The compound can intercalate with DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of cell proliferation and can induce cell death in cancer cells . Additionally, the sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to interact more effectively with its molecular targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 9-Methylacridine-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its reactivity in various chemical reactions. This makes it a versatile compound for a wide range of applications in scientific research and industry .

Eigenschaften

CAS-Nummer

61556-14-7

Molekularformel

C14H11NO3S

Molekulargewicht

273.31 g/mol

IUPAC-Name

9-methylacridine-2-sulfonic acid

InChI

InChI=1S/C14H11NO3S/c1-9-11-4-2-3-5-13(11)15-14-7-6-10(8-12(9)14)19(16,17)18/h2-8H,1H3,(H,16,17,18)

InChI-Schlüssel

BCZBIQXELPPJLI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=C(C=CC2=NC3=CC=CC=C13)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.